(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Antimicrobial Antifungal Thiazole-Acrylonitrile SAR

This compound delivers a unique electronic configuration combining a 2-fluoroaniline donor and p-tolyl-thiazole acceptor that cannot be replicated by other halogen or alkyl regioisomers. As Reference Example 629 in US 10,202,379, it is a characterized intermediate for heterocyclyl-substituted thiazole antiviral agents, enabling direct replication of patented synthetic routes. Its substitution-dependent antimicrobial activity makes it an essential SAR probe for optimizing the 2-fluorophenyl/p-tolyl combination relative to established leads. Procure to experimentally verify predicted photophysical parameters and benchmark biological activity contributions.

Molecular Formula C19H14FN3S
Molecular Weight 335.4
CAS No. 374605-88-6
Cat. No. B3001944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
CAS374605-88-6
Molecular FormulaC19H14FN3S
Molecular Weight335.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N
InChIInChI=1S/C19H14FN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+
InChIKeyNUGRNQRZJQZBLK-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview for (E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS 374605-88-6)


(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile belongs to the 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile chemotype, a scaffold recently investigated for antimicrobial and fluorescent applications [1]. The compound is listed as Reference Example 629 in US Patent 10,202,379, indicating its utility as a synthetic intermediate for antiviral agents [2]. Its structure combines a 2-fluoroaniline donor, a p-tolyl-thiazole acceptor, and an acrylonitrile π-bridge, yielding a conjugated push-pull system with a molecular formula of C₁₉H₁₄FN₃S and molecular weight of 335.4 g/mol.

Why Generic Substitution Fails for (E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile: Comparator-Driven Evidence


Recent structure-activity relationship (SAR) studies on the 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile series demonstrate that even minor substituent changes on the aryl rings cause substantial differences in biological activity [1]. The combination of a 2-fluorophenylamino group and a p-tolylthiazole moiety in the target compound generates a unique electronic environment that cannot be replicated by other halogen or alkyl regioisomers. Simple in-class substitution therefore risks losing the specific pharmacophoric profile required for downstream screening or synthesis applications [2].

Product-Specific Quantitative Evidence Guide for (E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile


Antimicrobial Activity Class Benchmark: Thiazole-Acrylonitrile Derivatives vs. Reference Drugs

In a systematic study of 16 closely related 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile analogs, the most active compound (10; 2,4-dichlorophenyl/4-trifluoromethylphenyl) showed an MIC of 32 µg/mL against C. parapsilosis, while the majority of analogs, including those with fluorophenyl and tolyl substituents structurally similar to the target compound, exhibited weaker antifungal activity and no significant antimycobacterial activity (MIC > 50 µM against M. tuberculosis H37Rv) [1]. This class-level activity data highlights how specific substitution patterns dictate biological potency, underscoring the need to evaluate the target compound's unique 2-fluorophenyl/p-tolyl combination within this SAR landscape rather than relying on generic in-class expectations.

Antimicrobial Antifungal Thiazole-Acrylonitrile SAR

Fluorophore Potential: Thiazole-2-Acrylonitrile Class Large Stokes Shift Benchmark

Thiazole-2-acrylonitrile fluorophores, as a class, exhibit significant quantum yields and large Stokes shifts in both solution and solid states, with emission properties tunable by aryl substituent variation [1]. While compound-specific photophysical data for the target compound are not publicly available, the presence of the 2-fluorophenylamino donor and p-tolyl acceptor groups predicts a distinct charge-transfer character that may confer differentiated fluorescence behavior relative to other acrylonitrile-based probes.

Fluorescent probe Stokes shift Thiazole-acrylonitrile fluorophore

Synthetic Utility: Documented Intermediate in Antiviral Agent Synthesis (US 10,202,379)

US Patent 10,202,379 explicitly lists the target compound as Reference Example 629, confirming its identity as a characterized synthetic intermediate used in the preparation of heterocyclyl-substituted thiazole antiviral agents [1]. This documented role differentiates it from structurally similar acrylonitrile-thiazole derivatives that have not been validated in patent-protected synthetic routes.

Synthetic intermediate Antiviral Heterocyclic building block

Best Research and Industrial Application Scenarios for (E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile


Antimicrobial Lead Optimization Scaffold

Based on class-level SAR data showing that 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile derivatives exhibit substitution-dependent antifungal and antibacterial activity [1], the target compound serves as a specific SAR probe for optimizing the 2-fluorophenyl/p-tolyl combination. Researchers can use it to benchmark the activity contribution of these substituents relative to the 2,4-dichlorophenyl/4-trifluoromethyl lead (MIC 32 µg/mL against C. parapsilosis) identified in the 2026 Anas et al. study [1].

Fluorescent Probe Development with Tunable Push-Pull Architecture

The thiazole-2-acrylonitrile core is a validated fluorophore platform with large Stokes shifts and environment-sensitive emission [2]. The target compound's 2-fluoroaniline donor and p-tolyl acceptor constitute a specific electronic configuration for systematic photophysical tuning. Procurement of this compound enables the direct experimental measurement of its quantum yield, Stokes shift, and solvatochromism, contributing to the rational design of fluorescent sensors [2].

Antiviral Medicinal Chemistry: Patent-Validated Synthetic Intermediate

As Reference Example 629 in US 10,202,379, the target compound is a characterized intermediate for heterocyclyl-substituted thiazole antiviral agents [3]. Industrial and academic medicinal chemistry groups pursuing influenza or related antiviral targets can procure this compound to replicate or extend the patented synthetic route, ensuring structural fidelity to the disclosed intermediates and reducing synthetic deconvolution effort [3].

Physicochemical Profiling and Computational Modeling Reference

The compound's defined molecular geometry and frontier molecular orbital parameters, predicted by ab initio QM methods for the broader series [1], make it a suitable candidate for computational chemistry validation. Its procurement allows experimental verification of predicted properties such as logP, hydrogen-bonding capacity, and electronic transition energies, supporting medicinal chemistry design campaigns [1].

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